molecular formula C21H18ClN3O3S2 B2401136 N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide CAS No. 1260919-43-4

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No. B2401136
CAS RN: 1260919-43-4
M. Wt: 459.96
InChI Key: KOHJYTXPUCDTQP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A significant application of compounds related to N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is in antitumor activity. Research has shown that related thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

These compounds have also been explored for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, demonstrating effectiveness as antitumor agents. A study highlighted that certain derivatives were excellent dual inhibitors of human TS and DHFR, displaying nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).

Central Nervous System Depressant Activity

Research has also explored the application of similar compounds in acting as central nervous system depressants. Specific derivatives synthesized for this purpose demonstrated marked sedative action, indicating potential utility in treatments involving CNS depression (Manjunath et al., 1997).

Anti-Inflammatory and Analgesic Activity

Another application is in the area of anti-inflammatory and analgesic activity. Studies have shown that pyrimidine derivatives, related to the compound , have exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in pain and inflammation management (Sondhi et al., 2009).

Polymer Science

In the field of polymer science, derivatives of thiophenes, a component of the compound, have been used in synthesizing new polymers with unique properties. These polymers have applications in various fields due to their thermal, optical, and electrochemical properties (Tapia et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide' involves the reaction of 3-chloroaniline with 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide in the presence of a coupling agent and a base to form the desired product.", "Starting Materials": [ "3-chloroaniline", "2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in a suitable solvent and add the coupling agent and base to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for a suitable time to allow the coupling agent and base to activate.", "Step 3: Add 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide to the reaction mixture and stir at room temperature for a suitable time to allow the reaction to proceed.", "Step 4: Isolate the product by filtration or other suitable means and purify by recrystallization or other suitable means." ] }

CAS RN

1260919-43-4

Product Name

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

459.96

IUPAC Name

N-(3-chlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C21H18ClN3O3S2/c1-23(15-5-2-4-14(22)12-15)18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-6-3-10-29-16/h2-6,8,10-12H,7,9,13H2,1H3

InChI Key

KOHJYTXPUCDTQP-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

solubility

not available

Origin of Product

United States

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